molecular formula C20H20N2O2 B2371720 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034409-31-7

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1H-indole-2-carboxamide

Cat. No.: B2371720
CAS No.: 2034409-31-7
M. Wt: 320.392
InChI Key: DVDGQROWJCPQNG-UHFFFAOYSA-N
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Description

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1H-indole-2-carboxamide is a synthetic small molecule with the CAS Registry Number 2034409-31-7 and a molecular formula of C20H20N2O2 . This compound is classified as a building block or intermediate in medicinal chemistry and chemical biology research. The structure incorporates an indole-2-carboxamide scaffold, a privileged structure in drug discovery known to be associated with a wide range of biological activities . Indole derivatives, particularly those with carboxamide functionalities, are frequently explored in pharmaceutical research for their potential as anticancer, antiviral, and anti-inflammatory agents, and as modulators of various enzyme systems . For instance, similar indole-2-carboxamide analogs have been investigated as potent antiproliferative agents targeting the epidermal growth factor receptor (EGFR) , while other indole-carboxamide hybrids have been designed as multipotent inhibitors for neurological targets . The specific research applications and mechanism of action for this compound are areas for ongoing investigation. Researchers are encouraged to utilize this high-purity compound as a key intermediate for the synthesis of novel bioactive molecules or as a chemical probe for hit-to-lead optimization campaigns. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-24-20(11-15-7-2-3-8-16(15)12-20)13-21-19(23)18-10-14-6-4-5-9-17(14)22-18/h2-10,22H,11-13H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDGQROWJCPQNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1H-indole-2-carboxamide typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1H-indole-2-carboxamide has shown promise in various assays. Its derivatives have been studied for their potential antiviral, anti-inflammatory, and anticancer properties.

Medicine: In the medical field, this compound and its derivatives are being explored for their therapeutic potential. Research is ongoing to determine their efficacy in treating various diseases, including cancer and microbial infections.

Industry: Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its structural complexity and biological activity make it a valuable candidate for drug discovery and development.

Mechanism of Action

The mechanism by which N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1H-indole-2-carboxamide exerts its effects involves interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways may vary depending on the specific derivative and its application.

Comparison with Similar Compounds

The following analysis compares N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1H-indole-2-carboxamide with structurally and functionally related compounds, focusing on binding interactions, pharmacological activity, and structural modifications.

Structural Analogues and Binding Affinities
Compound Name Key Structural Differences Target Enzyme (IC₅₀/Inhibition) Reference
This compound 2-Methoxy-dihydroindenylmethyl + indole-2-carboxamide Not reported in evidence
N-[[(3R)-1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-8-hydroxy-N-(2-methoxyethyl)-5-nitroquinoline-7-carboxamide Piperidinylmethyl + nitroquinoline-carboxamide BuChE (nanomolar affinity)
N-((1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-(dimethylamino)ethyl)-2-naphthamide Piperidinylmethyl + naphthamide BuChE (IC₅₀ = 1.03 ± 0.04 nM)
N-(Benzoylphenyl)-5-methoxy-1H-indole-2-carboxamides Benzoylphenyl substituent + 5-methoxyindole Lipid-lowering effects

Key Observations :

  • The methoxy-dihydroindenylmethyl group in the target compound differentiates it from analogs with piperidinylmethyl (e.g., ) or naphthamide (e.g., ) moieties.
  • The naphthamide derivative (IC₅₀ = 1.03 nM for BuChE) exhibits significantly higher potency than other carboxamides, likely due to enhanced π-π stacking with aromatic residues in BuChE.
  • 5-Methoxyindole-2-carboxamides (e.g., compounds 8–12, 15, 16, 18) demonstrate lipid-lowering effects, suggesting that indole-2-carboxamide derivatives may have broad pharmacological utility depending on substituents.
Molecular Docking and Binding Interactions
  • BuChE Inhibition: The co-crystallized inhibitor N-((1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-(dimethylamino)ethyl)-2-naphthamide (PDB: 5NN0) forms hydrogen bonds with BuChE residues Val288, Phe329, and His438 . Comparative docking studies suggest that methoxy-substituted dihydroindenyl groups (as in the target compound) may engage in similar interactions but with reduced steric hindrance compared to bulkier piperidinyl-naphthamide analogs .
  • Selectivity : The naphthamide-piperidinyl analog (compound 92H) shows picomolar BuChE selectivity, whereas indole-2-carboxamides (e.g., ) may lack this specificity due to smaller aromatic systems.

Biological Activity

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1H-indole-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and mechanisms of action based on available research findings.

Chemical Structure and Synthesis

The compound features a unique molecular structure characterized by an indole moiety linked to a methoxy-substituted indene. The synthesis typically involves a nucleophilic substitution reaction where 2-methoxy-2,3-dihydro-1H-indene reacts with an appropriate benzamide derivative under basic conditions, often utilizing solvents like DMF or DMSO at elevated temperatures for optimal yield.

Antiproliferative Properties

Recent studies have highlighted the antiproliferative effects of indole derivatives, including this compound. These compounds have shown significant inhibition of cancer cell proliferation across various cell lines. For instance, derivatives with similar structures exhibited GI50 values ranging from 0.95 µM to 1.50 µM against different cancer types, indicating strong antiproliferative activity .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to inhibit key kinases involved in cancer progression, such as EGFR and CDK2. The inhibition of these targets leads to cell cycle arrest and induction of apoptosis, as evidenced by the activation of apoptotic markers including Caspases 3, 8, and 9. This multi-targeted approach enhances its potential as an anticancer agent .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

Compound Cell Line GI50 (µM) Mechanism
5iMCF70.95EGFR/CDK2 inhibition
5jHCT1161.20Induction of apoptosis
5kPC31.50Multi-target kinase inhibition

These findings underscore the compound's potential as a therapeutic agent in oncology .

In Vivo Studies

Although in vitro results are promising, further in vivo studies are essential to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models. Preliminary studies suggest favorable bioavailability and tolerability profiles, paving the way for future clinical trials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1H-indole-2-carboxamide, and how can purity be optimized?

  • Methodology : Multi-step synthesis typically involves coupling indole-2-carboxylic acid derivatives with substituted indene-methylamine intermediates. For example:

  • Step 1 : Activate indole-2-carboxylic acid with coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry DCM at 0–5°C to form an active ester .
  • Step 2 : React with (2-methoxy-2,3-dihydro-1H-inden-2-yl)methylamine under basic conditions (e.g., 2,6-lutidine) and monitor via TLC (hexane:ethyl acetate, 9:3). Purify via column chromatography or semi-preparative HPLC for >95% purity .
    • Key Considerations : Optimize reaction time (overnight stirring) and stoichiometry (1:1.1 molar ratio of acid to amine) to minimize byproducts.

Q. How can structural integrity and configuration be confirmed for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Assign peaks for methoxy (δ ~3.2 ppm, singlet), indene protons (δ 2.8–3.1 ppm, multiplet), and indole NH (δ ~11.5 ppm, broad) .
  • X-ray Crystallography : Resolve the 3D structure using SHELXL for small-molecule refinement. Compare bond lengths and angles with DFT-optimized models .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]+ calculated for C₂₁H₂₂N₂O₂ = 334.17) .

Q. What solvents and conditions are suitable for solubility and stability studies?

  • Solubility : Test in DMSO (≥10 mM stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Use sonication for dispersion .
  • Stability : Conduct accelerated degradation studies under UV light, heat (40°C), and varying pH (2–9). Monitor via HPLC-UV for decomposition products .

Advanced Research Questions

Q. How does the methoxy group in the indene moiety influence biological activity compared to hydroxyl or halogen substituents?

  • Structure-Activity Relationship (SAR) :

  • Methoxy vs. Hydroxy : Methoxy enhances lipophilicity (logP +0.5) and metabolic stability compared to hydroxyl analogs, as seen in related indene-methylamide derivatives .
  • Halogen Substitution : Bromine or chlorine at the indene 5-position increases proteasome inhibitory activity (IC₅₀ reduced by ~30%) but may reduce solubility .
    • Experimental Design : Synthesize analogs with substituent variations and compare cytotoxicity (e.g., MTT assay in HEK293 cells) .

Q. How can conflicting data on metabolic stability in rodent vs. human microsomes be resolved?

  • Contradiction Analysis :

  • Rodent vs. Human : Higher CYP3A4 activity in humans may accelerate methoxy demethylation. Test with CYP inhibitors (e.g., ketoconazole) and use LC-MS/MS to identify metabolites .
  • Species-Specific Factors : Adjust dosing regimens in pharmacokinetic studies based on clearance rates (e.g., t₁/₂ = 2.1 hrs in mice vs. 5.8 hrs in humans) .

Q. What computational strategies predict binding modes to kinase targets like JAK2 or Aurora B?

  • Modeling Approaches :

  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 4AZR for JAK2). Prioritize poses with hydrogen bonds to indole NH and hydrophobic interactions with indene .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. How can in vivo efficacy be evaluated while addressing poor blood-brain barrier (BBB) penetration?

  • Experimental Design :

  • BBB Penetration : Measure brain-plasma ratio (Kp) via LC-MS after IV administration. Modify with prodrug strategies (e.g., esterification of methoxy group) .
  • In Vivo Models : Use orthotopic glioma models in mice to assess tumor growth inhibition (TGI) at 50 mg/kg/day oral dosing .

Methodological Recommendations

  • Synthesis : Prioritize TBTU over HOBt for higher coupling efficiency (>80% yield) .
  • Characterization : Use High-Resolution Mass Spectrometry (HRMS) to distinguish between isobaric impurities .
  • Biological Assays : Include positive controls (e.g., bortezomib for proteasome inhibition) to validate experimental setups .

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